molecular formula C3H5ClO B041342 Epichlorohydrin CAS No. 106-89-8

Epichlorohydrin

Cat. No.: B041342
CAS No.: 106-89-8
M. Wt: 92.52 g/mol
InChI Key: BRLQWZUYTZBJKN-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

Epichlorohydrin, also known as ECH, is a highly reactive electrophilic compound . It is primarily used in the production of glycerol, plastics, epoxy glues and resins, epoxy diluents, and elastomers . The primary targets of this compound are the cellular components to which it binds easily .

Mode of Action

this compound is a directly acting alkylating agent . When attacked by nucleophiles, it reacts preferably with the epoxide group as well as with the chloride function . This interaction leads to the formation of chloropropanediols, which may further lead to glycidyls and glycerol derivatives .

Biochemical Pathways

this compound’s metabolism takes place either via hydrolytic formation of 3-chloro-1,2-propanediol (spontaneously or catalyzed by epoxide hydrolase) or alternatively via a coupling to glutathione, forming GSH and mercapturic acid derivatives . The affected pathways and their downstream effects are primarily related to DNA repair mechanisms, apoptosis, immune response, p53 signaling pathway, and intracellular signaling pathways .

Pharmacokinetics

this compound is rapidly and extensively absorbed following oral, inhalation, or dermal exposure . It is moderately soluble in water but miscible with most polar organic solvents . It is slowly hydrolyzed in aqueous media . These properties impact its bioavailability and distribution within the body.

Result of Action

The molecular and cellular effects of this compound’s action are significant. It induces squamous cell carcinomas in the nasal cavity by inhalation and forestomach tumors by the oral route . It has a corrosive effect on the skin, eyes, and mucous membranes of the respiratory tract . It is genotoxic in numerous test systems in vitro even without metabolic activation . In vivo, it causes DNA adducts, is genotoxic in Drosophila, and induces SCE and chromosomal aberrations in mice .

Biochemical Analysis

Biochemical Properties

Epichlorohydrin is a highly reactive electrophilic compound . It is used in the production of glycerol, plastics, epoxy glues and resins, epoxy diluents, and elastomers . An important biochemical application of this compound is its use as a crosslinking agent for the production of Sephadex size-exclusion chromatographic resins from dextrans .

Cellular Effects

This compound is rapidly and extensively absorbed following oral, inhalation, or dermal exposure . It binds easily to cellular components . Major toxic effects are local irritation and damage to the central nervous system . It induces squamous cell carcinomas in the nasal cavity by inhalation and forestomach tumors by the oral route .

Molecular Mechanism

This compound is a directly acting alkylating agent . If it is attacked by nucleophiles, it reacts preferably with the epoxide group as well as with the chloride function . The substance is rapidly metabolized. In the preferred reaction, chloropropan-diols are formed, which may lead to glycidyls and glycerol derivatives .

Temporal Effects in Laboratory Settings

Over time, the amount of this compound released to land has increased, while total releases and releases to air have declined, and releases to surface water and underground injection wells have fluctuated . This compound has been detected, but not quantified, in surface water and river sediment .

Dosage Effects in Animal Models

Fertility disorders and a temporary up to a permanent sterility are induced in male rodents from 50 ml/m3 or 3 mg/kg body weight administered intraperitoneally .

Metabolic Pathways

This compound is converted to 3-chloro-1,2-propanediol (α-chlorohydrin) in an aqueous milieu at a pH of 7 and 20°C . The hydrolysis rate increases in acidic and alkaline aqueous solutions .

Transport and Distribution

This compound is absorbed rapidly via the skin, gastrointestinal tract, and, in vapour form, via the lungs . It is distributed widely throughout the body. In rodents, retention in tissues mainly occurs at the portal of entry, i.e., the nasal epithelium during inhalation and the stomach after oral exposure .

Comparison with Similar Compounds

Properties

IUPAC Name

2-(chloromethyl)oxirane
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InChI

InChI=1S/C3H5ClO/c4-1-3-2-5-3/h3H,1-2H2
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InChI Key

BRLQWZUYTZBJKN-UHFFFAOYSA-N
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Canonical SMILES

C1C(O1)CCl
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Molecular Formula

C3H5ClO
Record name 1-CHLORO-2,3-EPOXYPROPANE
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Related CAS

24969-06-0
Record name Poly(epichlorohydrin)
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DSSTOX Substance ID

DTXSID1020566
Record name Epichlorohydrin
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Molecular Weight

92.52 g/mol
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Physical Description

1-chloro-2,3-epoxypropane appears as a clear colorless liquid with an irritating chloroform-like odor. Density 9.8 lb / gal. Flash point 87 °F. Polymerizable. If polymerization takes place inside a closed container, the container is subject to violent rupture. Irritates the skin and respiratory system. Toxic by ingestion. A confirmed carcinogen. Vapors heavier than air. Used to make plastics and as a solvent., Gas or Vapor, Liquid; Liquid, Colorless liquid with a slightly irritating, chloroform-like odor; [NIOSH], Liquid, COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR., Colorless liquid with a slightly irritating, chloroform-like odor.
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Boiling Point

241.7 °F at 760 mmHg (EPA, 1998), 117.9 °C, 116 °C, 242 °F
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Flash Point

93 °F (EPA, 1998), 88 °F, 88 °F (31 °C) (Closed cup), 31 °C c.c., 93 °F
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Solubility

50 to 100 mg/mL at 72 °F (NTP, 1992), Miscible with most organic solvents, Miscible with alcohol, ether, chloroform, trichloroethylene, carbon tetrachloride; immiscible with petroleum hydrocarbons., In water, 6.59X10+4 mg/L at 25 °C, 65.9 mg/mL at 25 °C, Solubility in water, g/100ml at 20 °C: 6, 7%
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Density

1.18 to 1.801 at 68 °F (EPA, 1998), 1.1750 at 25 °C/4 °C, Relative density (water = 1): 1.2, 1.18
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Vapor Density

3.29 (EPA, 1998) - Heavier than air; will sink (Relative to Air), 3.29 (Air = 1), Relative vapor density (air = 1): 3.2, 3.29
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Vapor Pressure

10 mmHg at 61.88 °F (EPA, 1998), 16.4 [mmHg], 16.4 mm Hg at 25 °C, Vapor pressure, kPa at 20 °C: 1.6, 13 mmHg
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Mechanism of Action

The two reactive electrophilic sites, the C-1 carbon in the epoxide ring and C-3, the chlorine-bearing carbon, behave as alkylating agents and can react nonenzymatically with glutathione or protein sulfhydryl groups., 3-Chloroglycerophosphate inhibited rat sperm enzyme activities (glyceraldehyde-3-phosphate dehydrogenase and triosephosphate isomerase) and hence glycolysis. Only the S(-) isomer and not the R(+) isomer of 3-chloro-1,2-propanediol produced antifertility or antiglycolytic effects. Since epichlorohydrin has not been shown to have enzyme inhibitory effects, it may be that it is metabolized in vivo to S(-) alpha-chlorohydrin phosphate, to exert its antifertility effect.
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Impurities

Purity: 99%
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Color/Form

Colorless liquid

CAS No.

106-89-8, 24969-06-0
Record name 1-CHLORO-2,3-EPOXYPROPANE
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Melting Point

-54.4 to -14.1 °F (EPA, 1998), -25.6 °C, -57.2 °C, -48 °C, -54 °F
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Synthesis routes and methods I

Procedure details

Epichlorohydrin (ECH) was polymerized in bulk in the presence of ethylene glycol as an initiator and a BF3 /ethylene glycol complex as a catalyst. The reaction was conducted in a 2-liter, three-necked flask fitted with a mechanical stirrer, funnel, condenser and thermometer. The reaction was conducted while maintaining the flask in a water bath at 20° C. Epichlorohydrin was slowly added to ethylene glycol containing a complex of BF3 /ethylene glycol at rate of 15 to 40 grams per hour. Following the addition of epichlorohydrin, the reaction mass was held in the water bath at 20° C. for an additional 4 hours. At the end of the reaction period, 300 mL of dionized water was added into the reaction mixture with stirring to inactivate the catalyst. The organic phase in the flask was then separated from the aqueous phase and the organic phase was dried at 40° C. under vacuum for one day. The polymerization temperature was controlled by adding the epichlorohydrin to the bulk ethylene glycol containing the catalyst over a period of time in order to obtain a linear polyepichlorohydrin (PECH) diol having a relatively narrow molecular weight distribution with a polydispersity below about 1.5. The molecular weight of the PECH diol was determined by gel permeation chromatography (GPC). The weight ratios of ECH to glycol, the rate of ECH addition and the temperature of the reaction were varied to demonstrate the effect of these variables on the molecular weight of the resulting PECH. The results are listed in Table 1 below.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
BF3 ethylene glycol
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
300 mL
Type
solvent
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Synthesis routes and methods II

Procedure details

Particularly useful in the present invention are the low molecular weight, liquid glycidyl polyethers of dihydric phenols obtained by reacting epichlorohydrin with a dihydric phenol in an alkaline medium. A specific example of a liquid polyepoxide which is useful is "Epon 828," a trademarked product of Shell Chemical Company, which is a pourable (10,000-16,000 centipoises at 25° C.), liquid epoxy resin having a melting point of 8°-12° C., an epoxide equivalent weight of 180-195 and is formed by reaction of 4,4'-dihydroxydiphenol propane or 2,2-bis(4-hydroxyphenyl) propane and epichlorohydrin in a molar ratio, respectively, of about 1:2. Another example is "Epon 830" (Shell Chemical Company), which is a pourable (17,000-22,500 centipoises at 25° C.), liquid epoxy resin having a melting point of 12°-16° C., and an epoxide equivalent weight of 190-198.
[Compound]
Name
glycidyl polyethers
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
phenols
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
[Compound]
Name
epoxy resin
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six

Synthesis routes and methods III

Procedure details

Following the method outlined above for (R/S)-4-[3-(4-butylpiperidin-1-yl)-2-hydroxypropyl]-4H-benzo[1,4]oxazin-3-one using (R)-(−)-epichlorohydrine (97% ee), (instead of racemic epichlorohydrin, gave the title compound. The optical purity was determined by HPLC analysis (Chiralpak AD, 250×4.6, 5 μm; hexane/i-PrOH/diethylamine 95:4.7:0.3, 0.5 mL/min) to be 96.3% ee. ([α]D20=−6, c=0.5, EtOH).
Name
(R/S)-4-[3-(4-butylpiperidin-1-yl)-2-hydroxypropyl]-4H-benzo[1,4]oxazin-3-one
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods IV

Procedure details

Examples of the compound having an effectively photopolymerizable carbon-to-carbon double bond and a 1,2-epoxy group in the molecule and having a boiling point of at least 120° C. [component (B) (i)] are glycidyl acrylate, glycidyl methacrylate, glycidyl allyl ether, o-allyl phenyl glycidyl ether, crotyl phenyl glycidyl ether, methallyl glycidyl ether, epoxy acrylate type resins obtained by condensing a part of the epoxy group of the polyepoxy compound exemplified above as component (A) with acrylic acid or methacrylic acid, epoxy acrylate type resins obtained by adding acryloyl chloride to the side chain of the polyepoxy compound exemplified above as component (A), especially an epoxy resin obtained by the condensation of bisphenol A and epichlorohydrin, and polyepoxy compounds obtained by epoxidizing some of the many carbon-to-carbon double bonds present in polybutadiene obtained by anionic polymerization.
[Compound]
Name
epoxy acrylate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
( A )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
[Compound]
Name
epoxy acrylate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
[Compound]
Name
( A )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
[Compound]
Name
( B )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eight
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Nine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Ten
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eleven
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Twelve
Name
crotyl phenyl glycidyl ether
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Thirteen
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Fourteen

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Epichlorohydrin
Reactant of Route 2
Reactant of Route 2
Epichlorohydrin
Reactant of Route 3
Epichlorohydrin
Reactant of Route 4
Epichlorohydrin
Reactant of Route 5
Reactant of Route 5
Epichlorohydrin
Reactant of Route 6
Reactant of Route 6
Epichlorohydrin
Customer
Q & A

ANone: Epichlorohydrin has a molecular formula of C3H5ClO and a molecular weight of 92.52 g/mol.

A: this compound can be characterized using various spectroscopic methods including 1H NMR, 13C NMR, and IR spectroscopy. [, , ] For example, 1H and 13C NMR were used to confirm the structure of (R)- and (S)-acebutolol synthesized using this compound as a starting material. []

A: Crosslinks obtained using methylolated derivatives of urea- and halohydrin-based compounds, including this compound, on cellulose, have shown stability limitations. []

A: Enantiopure this compound serves as a crucial epoxide starting material in the preparation of optically active Rivaroxaban. []

A: K2SO4 acts as a catalyst in the reaction of triethylamine with this compound, significantly accelerating the reaction rate and reducing the reaction time. []

A: The presence of the epoxide ring in this compound allows for its stereospecific alternating copolymerization with CO2 when using chiral bifunctional cobalt–salen catalysts. [] The substituents on the phenonate groups of the catalyst influence the regioselectivity of the ring-opening step. []

A: The central block type significantly influences the viscosity and activation energy of viscous flow in this compound polymers. This provides a route to tailor these characteristics by using different hydroxyl-containing compounds as initiators during polymerization. []

A: Dextran-Epichlorohydrin hydrogels have been investigated for controlled release of epidermal growth factor (EGF) and basic fibroblast growth factor (bFGF). [] The release profiles can be modified by adjusting hydrogel composition and growth factor loading. []

A: this compound cross-linked Portulaca-alginate beads have shown promise as a colon-targeted delivery system for 5-fluorouracil (5-FU), demonstrating sustained drug release and enhanced antitumor activity in vitro and in vivo. []

A: Gas chromatography, often coupled with an electron capture detector (GC-ECD), is a sensitive method for determining this compound concentration in various matrices, such as workplace air. []

A: Gas chromatography (GC) and gas chromatography-mass spectrometry (GC-MS) are effective techniques to analyze the chemical composition of byproducts obtained during reactions involving this compound, such as the hydrolytic kinetic resolution of racemic this compound. []

A: Traditional this compound production methods often rely on non-renewable resources and generate significant waste. [] Research is focused on developing more sustainable approaches, such as using glycerol, a byproduct of biodiesel production, as a starting material. []

A: Research has shown that modified wheat gluten, prepared through hydroxymethylation and cationic activation with this compound, can be a viable alternative to PPE, a petroleum-based paper strength agent. []

A: Technological advancements in the 1980s enabled the introduction of new functional groups to the double bond of allyl alcohol. [] This development paved the way for its utilization as an intermediate in the synthesis of this compound and 1,4-butanediol, significantly broadening its applications. []

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